molecular formula C19H20N2O5S B2922629 methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate CAS No. 899756-75-3

methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Cat. No.: B2922629
CAS No.: 899756-75-3
M. Wt: 388.44
InChI Key: MAPGUBSCSYGMHL-UHFFFAOYSA-N
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Description

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamido group linked to a benzoate ester, with a thiazinan ring structure that includes a sulfone group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

The synthesis of methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamido group is then introduced via an amide coupling reaction, followed by esterification to form the final benzoate ester. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfone group in the thiazinan ring can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to modify the sulfone group or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or benzoate ester groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Methyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)15-4-8-16(9-5-15)20-18(22)14-6-10-17(11-7-14)21-12-2-3-13-27(21,24)25/h4-11H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPGUBSCSYGMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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